molecular formula C8H18N2O B2372381 [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine CAS No. 1019457-65-8

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine

Cat. No. B2372381
CAS RN: 1019457-65-8
M. Wt: 158.245
InChI Key: ZYIDBOZXSPLZTK-UHFFFAOYSA-N
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Description

“[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine” is a chemical compound with the CAS Number: 1019457-65-8 . It has a molecular weight of 158.24 and its IUPAC name is [1-(2-methoxyethyl)-2-pyrrolidinyl]methanamine . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(10)7-9/h8H,2-7,9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted density of 0.959±0.06 g/cm3 and a predicted boiling point of 215.3±10.0 °C .

Scientific Research Applications

Proline Derivatives

Pyrrolidin-2-one (lactam) is a five-membered ring present in both natural and synthetic compounds. Proline, an essential amino acid, contains a pyrrolidine ring. Researchers often explore proline derivatives for their biological activities[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine could serve as a starting point for designing proline-based molecules with specific functions, such as enzyme inhibition or receptor modulation .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain health hazards . The hazard statements H302, H314, and H335 have been assigned to this compound, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[1-(2-methoxyethyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(10)7-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIDBOZXSPLZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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